molecular formula C22H24O8 B1203565 (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one CAS No. 59366-91-5

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

Cat. No. B1203565
CAS RN: 59366-91-5
M. Wt: 416.4 g/mol
InChI Key: UNWCWBJEKCTIML-GKCIPKSASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one is a natural product found in Hernandia nymphaeifolia, Juniperus thurifera, and other organisms with data available.

Scientific Research Applications

  • Cytotoxic Activities : Compounds structurally related to (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one have been tested for cytotoxic activities against various human cancer cell lines, including HepG2, A549, and HeLa. For instance, a study by Li, Tong, & Huang (2012) on similar compounds derived from the plant Peperomia tetraphylla showed significant cytotoxicity against HepG2 cell lines.

  • Antitumor Activity : Synthesized analogues with structural similarities have demonstrated significant antitumor activity. A research article by Al-Suwaidan et al. (2016) discussed the synthesis and evaluation of certain quinazolinone analogues for in vitro antitumor activity, showing considerable potential.

  • Supramolecular Structures : The study of supramolecular structures of related compounds has been a topic of interest. For example, Low et al. (2002) investigated the supramolecular structures of certain benzodioxol and trimethoxyphenyl compounds, revealing insights into their molecular arrangements and interactions.

  • Synthesis and Evaluation of Derivatives : The synthesis and evaluation of various coumarin derivatives have been explored, as seen in the study by Shi et al. (2020). These derivatives showed promising antitumor activities against different human cancer cell lines.

  • Polar Cycloaddition Reactions : Compounds like (3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one have been used in [3 + 2] cycloaddition reactions. Bentabed-Ababsa et al. (2009) explored these reactions, providing insights into the mechanism and outcomes of these chemical processes.

  • Crystal Structure Analysis : Analyzing the crystal structures of similar compounds has been an area of research. Manolov et al. (2008) conducted a study on the crystal structure of a related compound, revealing details about its molecular configuration.

  • Photochemical Applications : Certain benzodioxole derivatives have been synthesized and characterized for their potential as photoinitiators in free radical polymerization, as investigated by Kumbaraci et al. (2012).

properties

CAS RN

59366-91-5

Product Name

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

Molecular Formula

C22H24O8

Molecular Weight

416.4 g/mol

IUPAC Name

(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C22H24O8/c1-25-17-8-13(9-18(26-2)21(17)27-3)20(23)19-14(10-28-22(19)24)6-12-4-5-15-16(7-12)30-11-29-15/h4-5,7-9,14,19-20,23H,6,10-11H2,1-3H3/t14-,19-,20-/m0/s1

InChI Key

UNWCWBJEKCTIML-GKCIPKSASA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)[C@@H]([C@@H]2[C@H](COC2=O)CC3=CC4=C(C=C3)OCO4)O

SMILES

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C2C(COC2=O)CC3=CC4=C(C=C3)OCO4)O

synonyms

podorhizol
podorhizol, (3alpha(S*),4beta)-(+-)-isome

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Reactant of Route 2
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Reactant of Route 3
Reactant of Route 3
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Reactant of Route 4
Reactant of Route 4
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Reactant of Route 5
Reactant of Route 5
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one
Reactant of Route 6
(3S,4R)-4-(1,3-benzodioxol-5-ylmethyl)-3-[(R)-hydroxy-(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one

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